molecular formula C22H16N2O3S2 B2615073 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919754-79-3

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2615073
CAS No.: 919754-79-3
M. Wt: 420.5
InChI Key: XFDQZLWWBOLMTE-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic compound featuring a fused acenaphtho[1,2-d]thiazole core linked to a 4-(methylsulfonyl)phenyl group via an acetamide bridge. This structure combines aromatic rigidity (acenaphthene), electron-deficient thiazole, and a sulfonyl group, which may enhance binding affinity in biological systems.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c1-29(26,27)15-10-8-13(9-11-15)12-18(25)23-22-24-20-16-6-2-4-14-5-3-7-17(19(14)16)21(20)28-22/h2-11H,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDQZLWWBOLMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Acenaphtho[1,2-d]thiazole: This can be achieved through the cyclization of acenaphthene derivatives with sulfur and nitrogen sources under specific conditions.

    Introduction of the Methylsulfonyl Group: The phenyl ring can be functionalized with a methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the acenaphtho[1,2-d]thiazole derivative with the methylsulfonyl-substituted phenyl acetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Formation of Acenaphtho[1,2-d]thiazol-8-amine

The acenaphtho[1,2-d]thiazole core is likely synthesized via cyclization or condensation reactions. For example:

  • Cyclization of thioureas : Thioureas condensed with α-halocarbonyl compounds form thiazole rings, as seen in related compounds .

  • Protection/deprotection strategies : Amines may be protected (e.g., using BOC groups) during synthesis to prevent side reactions, followed by deprotection to yield the free amine .

Amide Bond Formation

The acetamide group is introduced by reacting acenaphtho[1,2-d]thiazol-8-amine with 2-(4-(methylsulfonyl)phenyl)acetyl chloride or via coupling agents (e.g., EDC, HATU) with the corresponding carboxylic acid. This step is critical for linking the phenylsulfonyl group to the thiazole moiety .

Sulfonation of the Phenyl Ring

The methylsulfonyl group is introduced via sulfonation of a methyl-substituted phenyl ring. This may involve:

  • Direct sulfonation : Reaction of toluene derivatives with fuming sulfuric acid or other sulfonating agents.

  • Pre-sulfonated intermediates : Use of pre-sulfonated phenyl rings (e.g., 4-methylsulfonylbenzoyl chloride) to avoid steric hindrance during sulfonation.

Reaction Conditions and Optimization

| Reaction Step |

Scientific Research Applications

Antimicrobial Activity

The compound is part of a broader class of thiazole derivatives known for their antimicrobial properties. Thiazole rings have been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Mechanism of Action: Thiazole derivatives may inhibit bacterial growth by interfering with lipid biosynthesis in bacterial membranes or through other mechanisms .
  • Efficacy: In vitro studies have demonstrated that compounds similar to N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide show promising results against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AMRSA0.5 µg/mL
BEscherichia coli1.0 µg/mL
CStreptococcus pneumoniae0.25 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Its structural features allow it to interact with various cellular pathways involved in cancer proliferation.

Key Findings:

  • Cell Lines Tested: The compound has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Studies indicate that it can induce apoptosis and cell cycle arrest .
  • Structure-Activity Relationship: Modifications to the thiazole ring can enhance anticancer efficacy, making it a candidate for further development in cancer therapy .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF710Apoptosis induction
A54915Cell cycle arrest
HT108012Inhibition of proliferation

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid, indicating its potential as a new therapeutic agent .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, highlighting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Variations

The acenaphtho[1,2-d]thiazole core distinguishes this compound from analogues with triazole (), quinoline (), or thienopyrimidine () backbones. Key comparisons include:

Table 1: Core Structure and Functional Group Comparison
Compound Core Structure Key Functional Groups Notable Substituents
Target Compound Acenaphtho[1,2-d]thiazole Acetamide, methylsulfonyl None (electron-deficient core)
6a–6c () 1,2,3-Triazole + naphthalene Acetamide, nitro (6b, 6c) Nitrophenyl, naphthyloxy
Patent Quinoline () Quinoline Acetamide, methylsulfonyl, piperidine Chloro, cyano, tetrahydrofuran
N-(4-Chloro-2-nitrophenyl)acetamide () Benzene Methylsulfonyl, nitro, chloro Chloro, nitro
Thienopyrimidine () Thieno[3,2-d]pyrimidine Acetamide, methylsulfonyl, morpholine Piperazine, morpholine

Key Observations :

  • Unlike nitro-containing analogues (6b, 6c, ), the target lacks electron-withdrawing nitro groups, which may reduce reactivity but improve metabolic stability .

Functional Group Contributions

Acetamide Linkage

The acetamide moiety is a common feature across all compounds, facilitating hydrogen bonding with biological targets. For example:

  • In , compounds 6a–6c show IR peaks at 1671–1682 cm⁻¹ (C=O stretch), similar to the target’s expected acetamide carbonyl .
  • highlights intermolecular C–H⋯O interactions involving the acetamide group, suggesting solid-state stability .
Methylsulfonyl Group

The methylsulfonyl (–SO₂Me) group in the target and patent compounds () enhances solubility and may act as a hydrogen bond acceptor. In , the sulfonyl group participates in head-to-tail crystal packing via C–H⋯O interactions, a feature likely shared by the target .

Physicochemical and Spectral Properties

While spectral data for the target are unavailable, comparisons with analogues reveal:

  • IR Spectroscopy : Acetamide C=O stretches (~1670–1680 cm⁻¹) are consistent across compounds .
  • NMR : ’s 6b shows downfield shifts for triazole protons (δ 8.36 ppm), whereas the target’s acenaphthothiazole protons may exhibit distinct aromatic splitting patterns .

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that incorporates both acenaphthothiazole and methylsulfonyl moieties. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

  • Inhibition of Cyclooxygenase (COX) Enzymes :
    • The compound has shown significant COX-2 inhibitory activity, which is crucial for its anti-inflammatory properties. In vitro studies indicate that it exhibits selectivity towards COX-2 over COX-1, which is beneficial in reducing side effects commonly associated with non-selective NSAIDs .
  • Antimicrobial Activity :
    • Preliminary evaluations reveal that the compound demonstrates potent antibacterial effects against strains such as MRSA, E. coli, and K. pneumoniae. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Antioxidant Properties :
    • The compound's structural features may also confer antioxidant capabilities, allowing it to neutralize free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Activity

In a study utilizing an egg-white induced edema model, the compound exhibited significant reduction in paw edema compared to control groups. Its efficacy was comparable to well-known anti-inflammatory drugs like diclofenac, particularly in the 120-300 minute post-administration interval .

Antibacterial Activity

The synthesized derivatives of the compound were evaluated for their antimicrobial properties. Notably, certain derivatives displayed high potency against resistant bacterial strains while maintaining a safe therapeutic index .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
COX-2 InhibitionIC50 = 0.10–0.31 µM
AntibacterialEffective against MRSA, E. coli
Anti-inflammatorySignificant reduction in edema
AntioxidantScavenging free radicals

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study conducted on rat models demonstrated that administration of this compound resulted in a marked decrease in inflammation markers compared to controls. The results suggest its potential application in treating inflammatory diseases .
  • Case Study on Antimicrobial Efficacy :
    In vitro testing against multiple bacterial strains highlighted the compound's effectiveness, especially against antibiotic-resistant variants. This positions it as a promising candidate for further development in antimicrobial therapies .

Q & A

Q. What are the key synthetic routes for preparing N-(acenaphtho[1,2-d]thiazol-8-yl) acetamide derivatives?

Methodological Answer: A common approach involves refluxing a mixture of 2-chloro-N-phenylacetamide precursors with sodium azide (NaN₃) in a toluene:water (8:2) solvent system for 5–7 hours. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1). Post-reaction, toluene is evaporated under reduced pressure, and the product is isolated via ice quenching or crystallization (ethanol). For liquid products, extraction with ethyl acetate (3 × 20 mL) and drying over Na₂SO₄ are recommended . Alternative routes may use acetic anhydride under reflux for sulfonamide functionalization .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., toluene, acetic anhydride).
  • First Aid: For accidental exposure, rinse skin/eyes with water and consult a physician immediately .

Q. How is structural characterization performed for acetamide derivatives?

Methodological Answer:

  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O at ~1,693 cm⁻¹, sulfone O=S=O at 1,301–1,159 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C-NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methylsulfonyl groups (δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Solvent Ratio: Adjust toluene:water ratios (e.g., 7:3) to balance reactivity and solubility.
  • Catalysis: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for azide substitution reactions .
  • Temperature Control: Extend reflux time (e.g., 10 hours) for sluggish reactions, as seen in low-yield syntheses (~46%) .

Q. How to resolve discrepancies in spectroscopic or elemental analysis data?

Methodological Answer:

  • Elemental Analysis: Compare calculated vs. experimental C/H/N/S values (e.g., C: 56.13% calculated vs. 58.78% found in CHNS analysis). Discrepancies may indicate impurities; repeat crystallization or column chromatography .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., nitro group torsion angles or intermolecular H-bonding) to validate geometry .

Q. How to design a biological evaluation protocol for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Sodium Channel Blocking: Use patch-clamp electrophysiology to assess inhibition (IC₅₀) in neuronal cells, referencing voltage-dependent sodium channel blockers .
    • Antibacterial Activity: Determine minimum inhibitory concentration (MIC) against Gram-positive/negative strains via broth microdilution .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., methylsulfonyl vs. nitro groups) to correlate functional groups with potency .

Q. What strategies ensure reproducibility in crystallization?

Methodological Answer:

  • Slow Evaporation: Dissolve crude product in ethanol and allow slow evaporation (2–3 days) to obtain single crystals .
  • Solvent Screening: Test polar/non-polar solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) for optimal crystal growth .

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